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Compound of Interest

Compound Name: 2,5-Dibromobenzoic acid

Cat. No.: B104997 Get Quote

A Comparative Study of the Crystal Structures of Dibromobenzoic Acid Isomers

This guide provides a detailed comparative analysis of the crystal structures of various

dibromobenzoic acid isomers. The structural data, obtained through single-crystal X-ray

diffraction, is crucial for understanding the impact of bromine substitution on the molecular

conformation and intermolecular interactions within the crystalline state. This information is of

significant value to researchers, scientists, and professionals in the field of drug development

for designing molecules with specific physicochemical properties.

Experimental Protocols
The crystallographic data presented in this guide were obtained using single-crystal X-ray

diffraction. A general experimental protocol for such an analysis is as follows:

Crystal Growth: Single crystals of the dibromobenzoic acid isomers are grown by slow

evaporation of a suitable solvent. The choice of solvent is critical and is determined

empirically for each isomer. Common solvents for benzoic acid derivatives include ethanol,

methanol, acetic acid, or mixtures thereof with water.

Data Collection: A suitable single crystal is mounted on a goniometer. X-ray diffraction data

are collected at a controlled temperature, often at low temperatures (e.g., 100-150 K) to

minimize thermal vibrations, using a diffractometer equipped with a monochromatic X-ray

source (e.g., Mo Kα or Cu Kα radiation).
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Structure Solution and Refinement: The collected diffraction data are processed to determine

the unit cell parameters and space group. The crystal structure is then solved using direct

methods or Patterson methods and refined using full-matrix least-squares on F². All non-

hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often located in

difference Fourier maps and refined isotropically or placed in calculated positions.

Crystal Structure Data of Dibromobenzoic Acid
Isomers
The following tables summarize the key crystallographic data for the studied dibromobenzoic

acid isomers.

Table 1: Crystal Data and Structure Refinement for Dibromobenzoic Acid Isomers
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Parameter
2,6-Dibromo-3,4,5-
trimethoxybenzoic Acid[1]

2-Bromobenzoic Acid[2]

Empirical Formula C₁₀H₁₀Br₂O₅ C₇H₅BrO₂

Formula Weight 386.00 201.02

Temperature (K) 293(2) 120(2)

Wavelength (Å) 0.71073 1.54184

Crystal System Monoclinic Monoclinic

Space Group P2₁/n P2₁/c

a (Å) 10.133(3) 14.7955(4)

b (Å) 8.441(2) 3.99062(15)

c (Å) 15.228(4) 22.9240(8)

α (°) 90 90

β (°) 99.88(3) 96.906(3)

γ (°) 90 90

Volume (Å³) 1284.1(6) 1343.69(8)

Z 4 4

Density (calculated) (Mg/m³) 1.996 1.986

Absorption Coefficient (mm⁻¹) 6.334 7.761

F(000) 752 784

Note: Data for other isomers of dibromobenzoic acid were not available in the searched

resources.

Table 2: Selected Bond Lengths (Å) and Angles (°) for 2,6-Dibromo-3,4,5-trimethoxybenzoic

Acid[1]
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Bond Length (Å) Angle Degree (°)

Br1-C2 1.895(4) O1-C7-O2 123.0(5)

Br2-C6 1.896(4) O1-C7-C1 119.8(4)

O1-C7 1.294(6) O2-C7-C1 117.2(4)

O2-C7 1.220(6) C6-C1-C2 119.3(4)

C1-C7 1.503(7) C3-C2-Br1 119.1(3)

C1-C2 1.398(6) C5-C6-Br2 118.9(3)

C1-C6 1.400(6)

Molecular and Crystal Packing
The conformation of the benzoic acid molecule and the packing of molecules in the crystal are

influenced by the substitution pattern of the bromine atoms.

In the case of 2,6-dibromo-3,4,5-trimethoxybenzoic acid, the carboxylic acid group is twisted

with respect to the benzene ring. The crystal packing is characterized by the formation of

centrosymmetric dimers through hydrogen bonds between the carboxylic acid groups of

adjacent molecules.[1]

For 2-bromobenzoic acid, the molecules also form hydrogen-bonded centrosymmetric dimers.

These dimers are further linked into chains by C-H···O interactions. The packing is also

influenced by Br···Br interactions.[2]

Logical Workflow for Comparative Crystallographic
Study
The following diagram illustrates the logical workflow for conducting a comparative

crystallographic study of isomeric compounds.
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Workflow for Comparative Crystallographic Study

Synthesis and Purification of Isomers

Single Crystal Growth

X-ray Diffraction Data Collection

Structure Solution and Refinement

Analysis of Molecular Geometry
(Bond Lengths, Bond Angles)

Analysis of Intermolecular Interactions
(Hydrogen Bonding, Halogen Bonding, π-π Stacking)

Comparative Analysis of Crystal Packing

Structure-Property Correlation

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10561206/
https://www.researchgate.net/publication/269282419_Crystal_structure_of_2-bromobenzoic_acid_at_120K_A_redetermination
https://www.benchchem.com/product/b104997#comparative-study-of-the-crystal-structure-of-dibromobenzoic-acid-isomers
https://www.benchchem.com/product/b104997#comparative-study-of-the-crystal-structure-of-dibromobenzoic-acid-isomers
https://www.benchchem.com/product/b104997#comparative-study-of-the-crystal-structure-of-dibromobenzoic-acid-isomers
https://www.benchchem.com/product/b104997#comparative-study-of-the-crystal-structure-of-dibromobenzoic-acid-isomers
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b104997?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b104997?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

